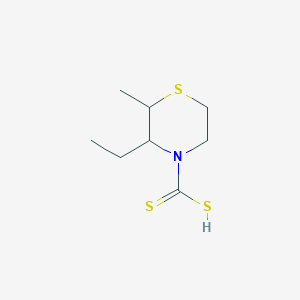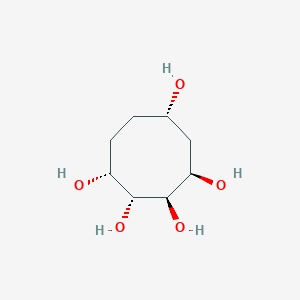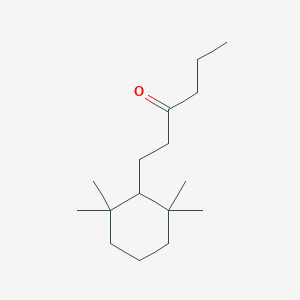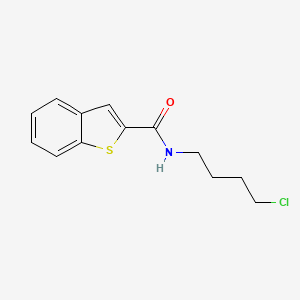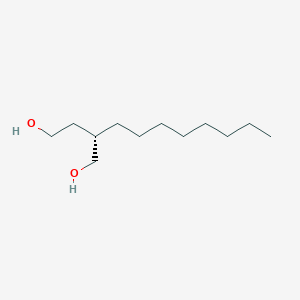
(2S)-2-Octylbutane-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Octylbutane-1,4-diol is an organic compound with the molecular formula C12H26O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) on the second carbon of an octyl chain and another hydroxyl group on the fourth carbon of a butane chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Octylbutane-1,4-diol can be achieved through various synthetic routes. One common method involves the reduction of the corresponding diketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure selective reduction of the carbonyl groups to hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of the corresponding diketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient reduction. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Octylbutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the hydroxyl groups can lead to the formation of alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Applications De Recherche Scientifique
(2S)-2-Octylbutane-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems as a precursor to bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-2-Octylbutane-1,4-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biological molecules, influencing their structure and function. This compound may also participate in metabolic pathways, undergoing enzymatic transformations that lead to the formation of bioactive metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-Octylbutane-1,3-diol: Similar structure but with the hydroxyl group on the third carbon of the butane chain.
(2S)-2-Octylbutane-1,2-diol: Hydroxyl groups on the first and second carbons of the butane chain.
(2S)-2-Octylbutane-1,5-diol: Hydroxyl groups on the first and fifth carbons of the butane chain.
Uniqueness
(2S)-2-Octylbutane-1,4-diol is unique due to its specific chiral configuration and the positioning of the hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of chiral molecules and the study of stereochemistry.
Propriétés
Numéro CAS |
827628-89-7 |
|---|---|
Formule moléculaire |
C12H26O2 |
Poids moléculaire |
202.33 g/mol |
Nom IUPAC |
(2S)-2-octylbutane-1,4-diol |
InChI |
InChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-12(11-14)9-10-13/h12-14H,2-11H2,1H3/t12-/m0/s1 |
Clé InChI |
TYBKGVWQUWPGQF-LBPRGKRZSA-N |
SMILES isomérique |
CCCCCCCC[C@@H](CCO)CO |
SMILES canonique |
CCCCCCCCC(CCO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14222929.png)
![5-(Methanesulfonyl)-3-[(methanesulfonyl)methyl]-1,2,4-thiadiazole](/img/structure/B14222931.png)

![N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine](/img/structure/B14222957.png)
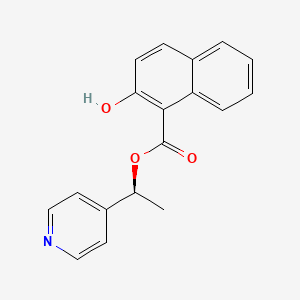
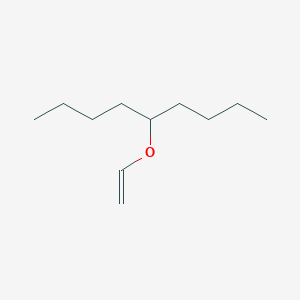
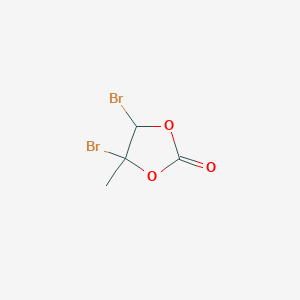
![1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trifluoromethyl)-](/img/structure/B14222976.png)
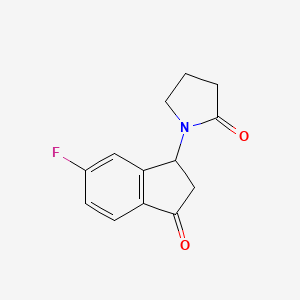
![1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14222989.png)
